

Zolmitriptan-d6 N-Oxide CAS 1217618-32-0 chemical structure

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Compound of Interest

Compound Name: Zolmitriptan-d6 N-Oxide

CAS No.: 1217618-32-0

Cat. No.: B1140793

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An In-depth Technical Guide to **Zolmitriptan-d6 N-Oxide** (CAS 1217618-32-0): Structure, Synthesis, and Bioanalytical Applications

Abstract

This technical guide provides a comprehensive overview of **Zolmitriptan-d6 N-Oxide**, a key analytical tool in the development and study of the anti-migraine drug Zolmitriptan. We will dissect its chemical structure, contextualize its relevance within the metabolic pathway of the parent drug, and detail its primary application as a stable isotope-labeled internal standard in advanced bioanalytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of this compound for pharmacokinetic, pharmacodynamic, and metabolic studies.

Introduction: Zolmitriptan and its Metabolic Fate

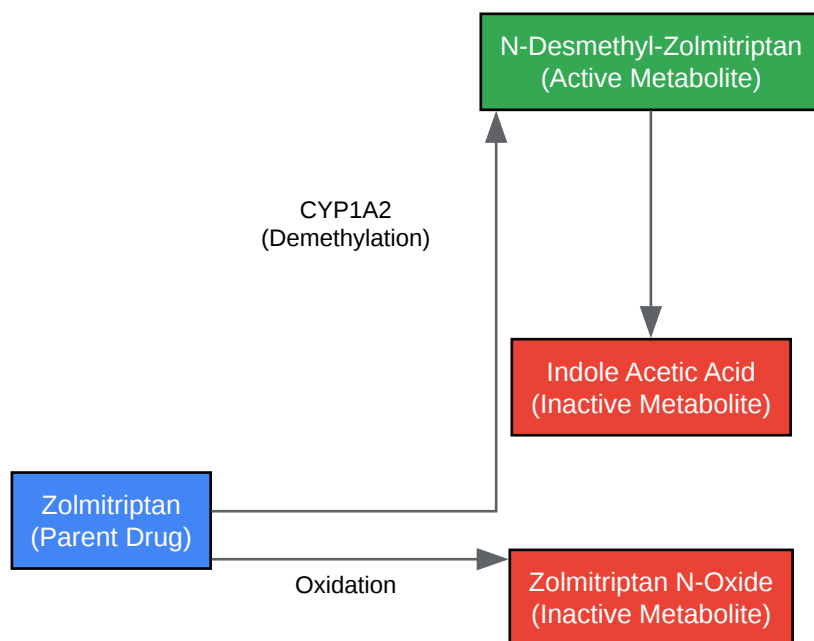
Zolmitriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-HT)_{1B/1D} receptor agonists.^{[1][2]} Its therapeutic effect in the acute treatment of migraine is attributed to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release in

the trigeminal system.[3][4] To fully characterize its efficacy and safety profile, a thorough understanding of its metabolism is essential.

Upon administration, Zolmitriptan is extensively metabolized in the body into three main species:

- N-Desmethyl-Zolmitriptan: An active metabolite that contributes significantly to the drug's overall therapeutic effect.[3][5] It exhibits a potency for 5-HT_{1B/1D} receptors that is 2 to 6 times greater than the parent compound.[3]
- Indole Acetic Acid Derivative: An inactive metabolite.[3][4]
- Zolmitriptan N-Oxide: The other major inactive metabolite, formed by the oxidation of the N,N-dimethylamino group.[3][4][6]

The quantification of these metabolites, particularly the inactive Zolmitriptan N-Oxide, is crucial for building a complete pharmacokinetic model, assessing metabolic pathways, and fulfilling regulatory requirements for drug characterization.



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Caption: Metabolic pathway of Zolmitriptan.

Zolmitriptan-d6 N-Oxide: Core Chemical Properties

Zolmitriptan-d6 N-Oxide is the stable isotope-labeled analogue of the Zolmitriptan N-Oxide metabolite. The "-d6" designation signifies that the six hydrogen atoms on the two methyl groups of the N-oxide moiety have been replaced with deuterium atoms. This isotopic substitution is the cornerstone of its utility in analytical chemistry.

Chemical Structure and Identifiers

The definitive structure involves the Zolmitriptan core with an oxygen atom coordinated to the nitrogen of the dimethylamino group, and with those methyl groups being fully deuterated.

- Chemical Name: (4S)-4-[[3-[2-(Dimethyl-d6-oxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone[7]
- CAS Number: 1217618-32-0[7][8][9]
- SMILES: C(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] (Note: This SMILES represents the unlabeled structure; the -d6 is specified by name)

Physicochemical Data

The following table summarizes the key quantitative data for **Zolmitriptan-d6 N-Oxide**.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ D ₆ N ₃ O ₃	[7][8]
Molecular Weight	309.39 g/mol	[7][8]
Parent Compound CAS	139264-17-8 (Zolmitriptan)	[10][11]
Unlabeled N-Oxide CAS	251451-30-6 (Zolmitriptan N-Oxide)	[6][12][13]
Unlabeled N-Oxide MW	303.36 g/mol	[6][13]

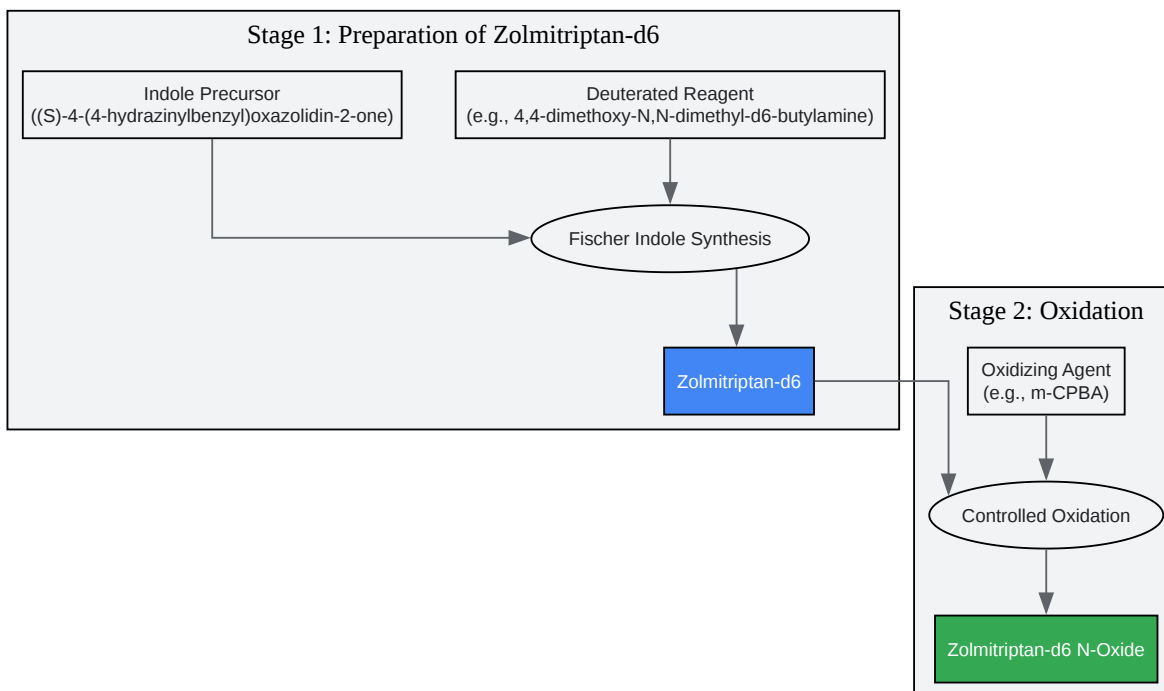
Conceptual Synthesis and Characterization

While specific proprietary synthesis methods may vary, the preparation of **Zolmitriptan-d6 N-Oxide** follows a logical, multi-step chemical pathway grounded in established organic chemistry principles.

Synthesis Pathway

The synthesis is conceptually a two-stage process: first, the creation of the deuterated parent drug, followed by its specific oxidation.

- **Preparation of Zolmitriptan-d6:** The synthesis would mirror established methods for Zolmitriptan, such as those employing a Fischer indole synthesis.^{[2][14]} The critical difference is the introduction of the deuterium labels. This is typically achieved by using a deuterated reagent, such as dimethyl-d6-amine, during the formation of the ethylamine side chain.
- **Oxidation to N-Oxide:** The resulting Zolmitriptan-d6, which contains a tertiary amine, is then subjected to a controlled oxidation. This reaction specifically targets the nitrogen atom of the dimethylamino group to form the N-oxide. Common laboratory reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.



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Caption: Conceptual synthesis workflow for **Zolmitriptan-d6 N-Oxide**.

Structural Characterization

Post-synthesis, the compound's identity, purity, and isotopic enrichment must be rigorously confirmed.

- **Mass Spectrometry (MS):** This is the primary technique to confirm the correct mass. High-resolution mass spectrometry (HRMS) would be used to verify the elemental formula ($C_{16}H_{15}D_6N_3O_3$) and confirm the incorporation of six deuterium atoms.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H NMR is used to confirm the overall structure. A key validation point is the absence of the characteristic singlet corresponding to

the six N-methyl protons seen in the unlabeled Zolmitriptan N-Oxide spectrum. ^{13}C NMR would be used to confirm the carbon skeleton.

Application in Quantitative Bioanalysis

The principal and most critical application of **Zolmitriptan-d6 N-Oxide** is as an internal standard (IS) for the quantification of the metabolite Zolmitriptan N-Oxide in biological samples (e.g., human plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale for a Stable Isotope-Labeled Internal Standard

An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. **Zolmitriptan-d6 N-Oxide** fulfills this perfectly:

- **Physicochemical Similarity:** The substitution of hydrogen with deuterium results in a negligible change in chemical properties. Therefore, it co-elutes with the unlabeled analyte during chromatography and exhibits identical behavior during sample extraction (e.g., protein precipitation, liquid-liquid extraction), compensating for any physical loss.
- **Correction for Matrix Effects:** It experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source as the analyte, providing a self-validating system for correcting these common interferences.
- **Mass Distinction:** The +6 Dalton mass difference allows the mass spectrometer to detect the analyte and the internal standard independently and without signal overlap.

Experimental Protocol: LC-MS/MS Quantification

The following is a representative step-by-step protocol for the analysis of Zolmitriptan N-Oxide in human plasma.

1. **Sample Preparation (Protein Precipitation):** i. Aliquot 100 μL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. ii. Add 20 μL of the internal standard working solution (**Zolmitriptan-d6 N-Oxide** in methanol). iii. Vortex briefly to mix. iv. Add 400 μL of acetonitrile to precipitate plasma proteins. v. Vortex vigorously for 1 minute. vi. Centrifuge at

14,000 rpm for 10 minutes to pellet the precipitated protein. vii. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

- Column: A reverse-phase column, such as a C18 (e.g., XTerra RP18, 50 x 2.1 mm, 3.5 μ m), is suitable.[15]
- Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

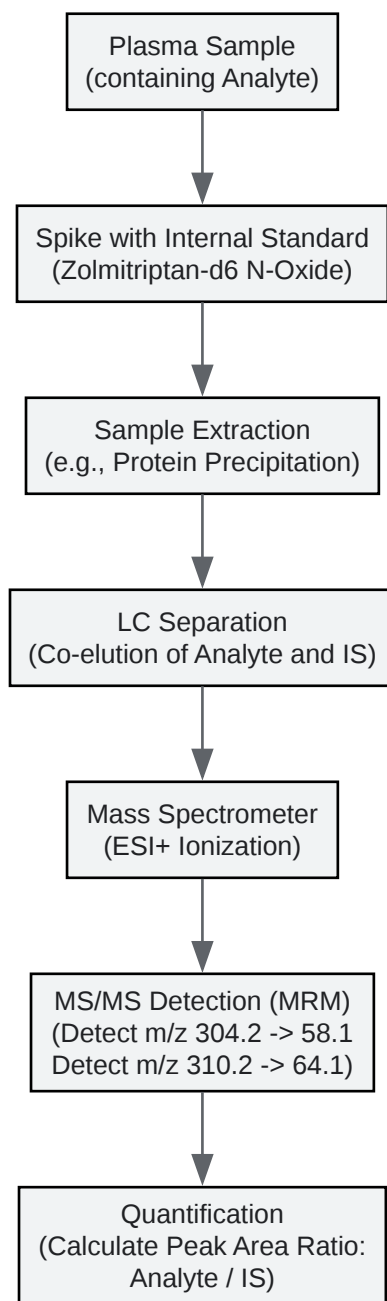
3. Tandem Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

The table below provides hypothetical yet representative MRM parameters.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Zolmitriptan N-Oxide (Analyte)	304.2	58.1	25
Zolmitriptan-d6 N-Oxide (IS)	310.2	64.1	25

Note: The product ions (58.1 and 64.1) correspond to the $[C_2H_6NO]^+$ and $[C_2D_6NO]^+$ fragments, respectively, providing high specificity.



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Caption: Bioanalytical workflow using **Zolmitriptan-d6 N-Oxide**.

Conclusion

Zolmitriptan-d6 N-Oxide (CAS 1217618-32-0) is more than just a chemical analogue; it is an indispensable tool for modern drug development. Its design as a stable isotope-labeled internal standard provides the accuracy, precision, and robustness required for the validation of

bioanalytical methods according to stringent regulatory standards. By enabling the reliable quantification of the Zolmitriptan N-Oxide metabolite, it allows researchers to build complete pharmacokinetic profiles, thereby contributing to a safer and more effective therapeutic application of Zolmitriptan for patients suffering from migraines.

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